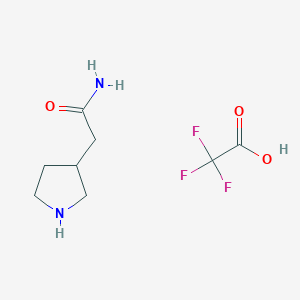

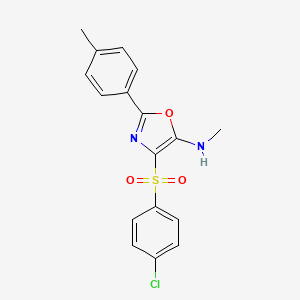

![molecular formula C14H13N3OS B2831201 N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-carboxamide CAS No. 868977-53-1](/img/structure/B2831201.png)

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various methods. A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups . Another method involves the combination of flavin and iodine which catalyzes an aerobic oxidative C-N bond-forming process for the facile synthesis of imidazo[1,2-a]pyridines . This dual catalytic system can also be applied to the one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazole ring fused to a pyridine ring . The imidazole ring is a five-membered heterocyclic moiety that contains three carbon atoms and two nitrogen centers at the 1- and 3-positions .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines have been studied extensively. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization of Heterocyclic Compounds

The compound N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-carboxamide is related to the synthesis of imidazo[1,5-a]pyridines, a class of heterocyclic compounds with significant applications. The one-pot synthesis of imidazo[1,5-a]pyridines has been achieved using various starting materials, including carboxylic acids and 2-methylaminopyridines, allowing for the introduction of substituents at key positions. This synthesis is crucial for generating diverse libraries of heterocyclic compounds for further testing in drug discovery and development processes (Crawforth & Paoletti, 2009).

Medicinal Chemistry Applications

This compound and its derivatives have been explored for their potential as antimycobacterial agents. Novel imidazo[1,2-a]pyridine-3-carboxamides have been synthesized, displaying considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This suggests a promising avenue for the development of new treatments for tuberculosis, highlighting the compound's significance in medicinal chemistry (Lv et al., 2017).

Optimization of Biological Properties

Efforts have been made to reduce the metabolism of imidazo[1,2-a]pyrimidines by aldehyde oxidase, a common issue that affects the pharmacokinetic profiles of many drugs. By altering the heterocycle or blocking the reactive site, researchers have successfully reduced the metabolism of these compounds, thereby potentially increasing their bioavailability and effectiveness as therapeutic agents (Linton et al., 2011).

Continuous Flow Synthesis

The development of continuous flow synthesis for highly functionalized imidazo[1,2-a] heterocycles, including imidazo[1,2-a]pyridine-2-carboxylic acids and carboxamides, represents a significant advancement in the field of organic synthesis. This method provides a more efficient, scalable, and environmentally friendly approach to synthesizing these compounds, which are of interest due to their broad range of biological activities (Herath, Dahl, & Cosford, 2010).

Zukünftige Richtungen

The future directions for the study of “N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-carboxamide” and related compounds could involve the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of the biological activities of these compounds could lead to the development of new drugs .

Eigenschaften

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c18-14(12-4-3-9-19-12)15-7-6-11-10-17-8-2-1-5-13(17)16-11/h1-5,8-10H,6-7H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNHGEXQSNWUOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

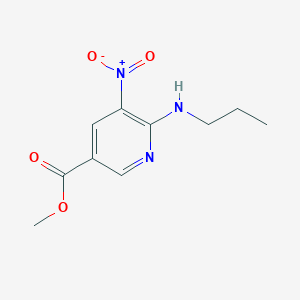

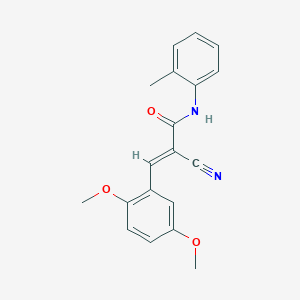

![5-Nitroso-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2831120.png)

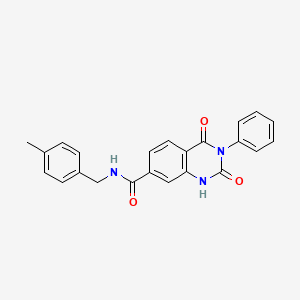

![3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2831123.png)

![N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline](/img/no-structure.png)

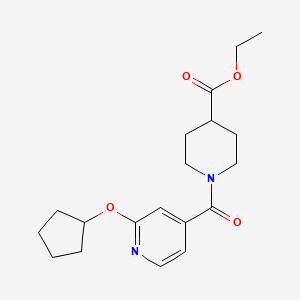

![N-(3,4-dimethoxyphenethyl)-4-(6-((3-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2831125.png)

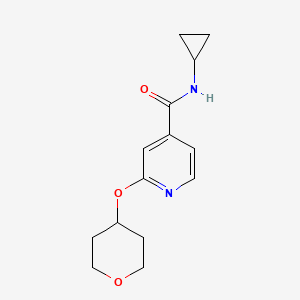

![3-Fluoro-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2831130.png)

![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2831138.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2831140.png)